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Compound of Interest

Compound Name: BIBF0775

Cat. No.: B1666966 Get Quote

For researchers and drug development professionals, the precise inhibition of specific kinase

targets is paramount for therapeutic advancement. A key mediator in the transforming growth

factor-beta (TGF-β) signaling pathway, the TGF-β type I receptor (also known as activin

receptor-like kinase 5 or ALK5), has emerged as a significant focus for therapeutic intervention

in diseases such as cancer and fibrosis. This guide provides an objective comparison of

BIBF0775, a potent ALK5 inhibitor, with other commonly used alternatives, supported by

experimental data and detailed protocols.

The TGF-β/ALK5 Signaling Pathway
The TGF-β signaling cascade is initiated when the TGF-β ligand binds to the TGF-β type II

receptor (TβRII), a constitutively active serine/threonine kinase.[1] This binding event recruits

and phosphorylates the ALK5 receptor.[2][3] Activated ALK5 then propagates the signal by

phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3] These

phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to

regulate the transcription of target genes involved in a multitude of cellular processes, including

cell growth, differentiation, and extracellular matrix production.[2]
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Caption: TGF-β signaling cascade via the ALK5 receptor.

Quantitative Comparison of ALK5 Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory

concentration (IC50), which is the concentration of the inhibitor required to reduce the activity

of the target by 50%.[4] BIBF0775 is a potent and selective inhibitor of ALK5 with a reported

IC50 of 34 nM.[5][6][7][8] A comparison of its in vitro potency against other notable ALK5

inhibitors is summarized below.
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Inhibitor ALK5 IC50 (nM) Notes

BIBF0775 34[5][6][9]
Selective over VEGFR2 (1,447

nM) and PDGFRα (890 nM).[6]

R-268712 2.5[9]
Potent and selective ALK5

inhibitor.

TP0427736 2.72[9]
Over 300-fold more selective

for ALK5 than ALK3.[9]

A-83-01 12[9][10]

Also inhibits ALK4 (IC50 = 45

nM) and ALK7 (IC50 = 7.5

nM).[9][10]

SB525334 14.3[9]
4-fold less potent against

ALK4.[9]

GW788388 18[9]

Also inhibits TGF-β type II

receptor and activin type II

receptor.[9]

RepSox 23[9]
Potent and selective ALK5

inhibitor.

SD-208 48[9]
Over 100-fold selectivity over

TβRII.[9]

Galunisertib (LY2157299) 56[9] Potent TβRI inhibitor.

SB431542 94[10]
Over 100-fold more selective

for ALK5 than p38 MAPK.[10]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP

concentration.[11]

Kinase Selectivity Profile of BIBF0775
A critical attribute of a kinase inhibitor is its selectivity. High selectivity minimizes off-target

effects, which is crucial for therapeutic applications. BIBF0775 demonstrates significant
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selectivity for ALK5 over other kinases, such as vascular endothelial growth factor receptor 2

(VEGFR2) and platelet-derived growth factor receptor alpha (PDGFRα).[6]
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Caption: Selectivity profile of BIBF0775 against various kinases.

Experimental Protocols: In Vitro Kinase Assay
Determining the IC50 value of an inhibitor requires a robust and reproducible experimental

assay. Below is a generalized protocol for an in vitro kinase assay, adaptable for technologies

like ADP-Glo™ or LanthaScreen™, which are commonly used to assess ALK5 activity.

Objective: To determine the concentration of an inhibitor (e.g., BIBF0775) required to inhibit

50% of ALK5 kinase activity.

Materials:

Recombinant human ALK5 (TβR1) enzyme

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)[12]

Substrate (e.g., a specific peptide like TGFBR1 Peptide, or a generic substrate like casein)

[13][14]
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ATP at a concentration near its Km for ALK5

Test Inhibitors (serially diluted)

Detection Reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu-antibody and tracer)[12][13]

96-well or 384-well assay plates

Plate reader capable of luminescence or FRET detection

Procedure:

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the appropriate solvent

(e.g., DMSO), followed by a further dilution in Kinase Assay Buffer. The final DMSO

concentration should typically not exceed 1%.[13]

Reaction Setup: In the wells of the assay plate, add the diluted inhibitor, the ALK5 enzyme,

and the kinase substrate.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature)

for a defined period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.[13][15]

Detection: Stop the reaction and measure the remaining kinase activity by adding the

detection reagent.

For ADP-Glo™ assays, the reagent quantifies the amount of ADP produced, which is

directly proportional to kinase activity.[13]

For LanthaScreen™ assays, a fluorescent tracer competes with the inhibitor for binding to

the kinase. Inhibition is measured as a loss of FRET signal.[12]

Data Analysis: Plot the measured signal (representing kinase activity) against the logarithm

of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate

the IC50 value.
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Caption: Experimental workflow for an in vitro kinase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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